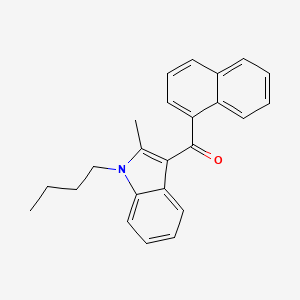

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone

Übersicht

Beschreibung

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanon, besser bekannt als JWH 016, ist ein synthetisches Cannabinoid. Es gehört zu einer Klasse von Verbindungen, die die Wirkungen von Δ9-Tetrahydrocannabinol, dem primären psychoaktiven Bestandteil von Cannabis, nachahmen. JWH 016 wird hauptsächlich als analytischer Referenzstandard in Forschung und forensischen Anwendungen verwendet .

Herstellungsmethoden

Die Synthese von JWH 016 beinhaltet die Reaktion von 1-Naphthoylchlorid mit 1-Butyl-2-methylindol in Gegenwart einer Base. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform statt. Das resultierende Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Vorbereitungsmethoden

The synthesis of JWH 016 involves the reaction of 1-naphthoyl chloride with 1-butyl-2-methylindole in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or chromatography to achieve a high level of purity .

Analyse Chemischer Reaktionen

JWH 016 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden. Die dabei entstehenden Hauptprodukte sind typischerweise oxidierte Derivate der ursprünglichen Verbindung.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: JWH 016 kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Research

JWH-016 is primarily studied for its agonistic activity on cannabinoid receptors, particularly CB1 and CB2. Research indicates that it exhibits a potency comparable to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This makes it a valuable tool in studying the endocannabinoid system's role in various physiological and pathological conditions.

Pain Management

Studies have shown that synthetic cannabinoids like JWH-016 may provide analgesic effects, making them potential candidates for developing new pain management therapies. Their ability to modulate pain pathways could lead to alternatives for patients who are resistant to traditional pain medications.

Neuroprotective Effects

Research suggests that JWH-016 may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cannabinoid receptors may help reduce neuroinflammation and oxidative stress.

Endocrine Disruption Potential

JWH-016 has been classified as a potential endocrine disruptor, raising concerns regarding its environmental impact and safety profile. Studies have indicated that exposure to this compound can interfere with hormonal functions, necessitating further investigation into its long-term effects on human health and ecosystems.

Safety Profile Assessments

Toxicological assessments have been conducted to evaluate the safety of JWH-016 in various biological systems. These studies typically involve examining the compound's effects on cellular viability, reproductive health, and potential carcinogenicity.

Case Studies

Wirkmechanismus

JWH 016 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH 016 activates intracellular signaling pathways that lead to its psychoactive and physiological effects .

Vergleich Mit ähnlichen Verbindungen

JWH 016 ähnelt anderen synthetischen Cannabinoiden wie JWH 018 und JWH 073. Es besitzt einzigartige strukturelle Merkmale, die es von diesen Verbindungen unterscheiden. So hat JWH 016 beispielsweise einen 2-methylierten Indolring und eine kürzere Methylenkette im Vergleich zu JWH 018. Diese strukturellen Unterschiede führen zu Variationen in ihren Bindungsaffinitäten und pharmakologischen Wirkungen .

Ähnliche Verbindungen

- JWH 018

- JWH 073

- JWH 019

- JWH 122

- JWH 210

Diese Verbindungen teilen eine gemeinsame Kernstruktur, unterscheiden sich aber in ihren Seitenketten und funktionellen Gruppen, was zu unterschiedlichen pharmakologischen Profilen führt .

Biologische Aktivität

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone , also known as JWH-016, is a synthetic cannabinoid that has garnered attention for its complex structural characteristics and potential biological activities. This compound belongs to a class of substances that interact with the endocannabinoid system, primarily through binding to cannabinoid receptors CB1 and CB2, which play critical roles in various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C24H23NO, with a molecular weight of approximately 341.4 g/mol. The compound features an indole moiety and a naphthalene ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H23NO |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 155471-09-3 |

Research indicates that this compound interacts with the endocannabinoid system, particularly through:

- CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects and modulation of neurotransmitter release.

- CB2 Receptor Activation : Found mainly in peripheral tissues and immune cells, CB2 receptor activation is linked to anti-inflammatory responses and modulation of immune functions.

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Properties

- Studies have shown that compounds with indole structures can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis.

2. Antimicrobial Effects

- The structural characteristics of this compound may facilitate interactions with microbial targets, potentially leading to antimicrobial activity.

3. Neuroprotective Effects

- Certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and safety profiles of synthetic cannabinoids like this compound:

Case Study 1: Pharmacokinetics

- A study on synthetic cannabinoids highlighted the rapid metabolism and clearance of JWH compounds in biological systems, emphasizing the importance of understanding their pharmacokinetic profiles for therapeutic applications .

Case Study 2: Toxicological Assessment

- Research has indicated that synthetic cannabinoids can lead to adverse effects, including toxicity and dependence potential. JWH compounds have been implicated in episodes of poisoning, necessitating further investigation into their safety .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through modulation of growth signaling. |

| Antimicrobial | Potential interactions with microbial targets leading to antimicrobial effects. |

| Neuroprotective | Protects neuronal cells from oxidative damage, relevant for neurodegenerative diseases. |

Eigenschaften

IUPAC Name |

(1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXRHYJSCZFHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016346 | |

| Record name | JWH-016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-09-3 | |

| Record name | JWH 016 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9029X7V2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.